

Physical and chemical properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine

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Compound of Interest

Compound Name: 2-p-Tolyl-2,3-dihydro-1H-perimidine

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-p-Tolyl-2,3-dihydro-1H-perimidine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines its synthesis, structural features, spectroscopic data, and potential biological activities, presenting key data in a structured format for ease of reference.

Chemical Structure and Properties

2-p-Tolyl-2,3-dihydro-1H-perimidine, with the chemical formula C₁₈H₁₆N₂, belongs to the perimidine class of compounds. Its structure consists of a perimidine core fused with a p-tolyl group at the 2-position.

Table 1: Physical and Chemical Properties of **2-p-Tolyl-2,3-dihydro-1H-perimidine**

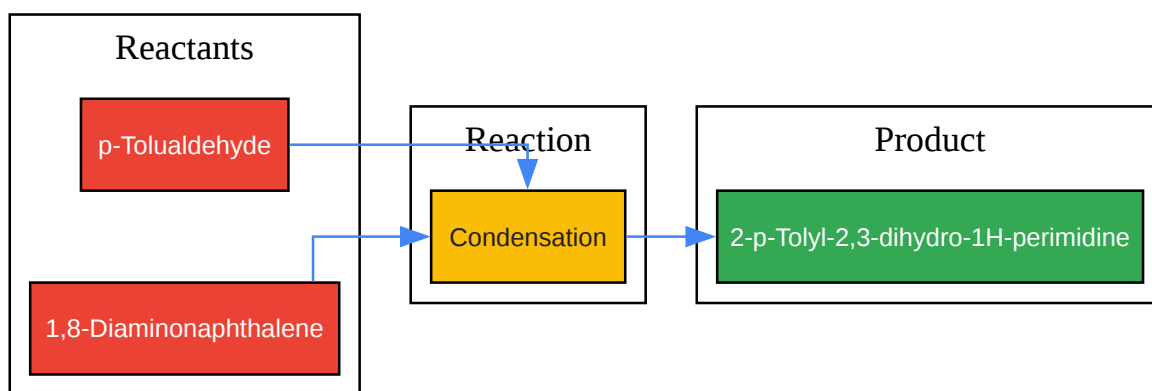
Property	Value	Reference
Molecular Formula	C18H16N2	[1][2]
Molecular Weight	260.34 g/mol	[1]
Monoisotopic Mass	260.13135 Da	[2]
Melting Point	147 °C	[3]
Appearance	Faint brown solid	[3]
CAS Number	307330-36-5	[4]

Synthesis

The primary method for synthesizing **2-p-Tolyl-2,3-dihydro-1H-perimidine** is through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde.[3][5] This reaction can be carried out under various conditions, often employing a catalyst to improve yield and reaction time.[6]

Experimental Protocol: Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine[3]

A mixture of 1,8-diaminonaphthalene and 4-methylbenzaldehyde is reacted, utilizing a green chemistry approach to embed a one-carbon unit between the nitrogen atoms, followed by ring closure.[3] While the specific catalyst and solvent system can vary, a common approach involves refluxing the reactants in a suitable solvent like ethanol.[7] The progress of the reaction can be monitored by thin-layer chromatography.[3] Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.[3][7]



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Synthesis of **2-p-Tolyl-2,3-dihydro-1H-perimidine**.

Spectroscopic Data

The structure of **2-p-Tolyl-2,3-dihydro-1H-perimidine** has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of **2-p-Tolyl-2,3-dihydro-1H-perimidine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
9.98	s	1H	NH	[3]
8.34 – 8.22	m	1H	Ar-H	[3]
7.80	d, J = 8.3 Hz	2H	Ar-H (tolyl)	[3]
7.49 – 7.35	m	1H	Ar-H	[3]
7.23	d, J = 8.3 Hz	2H	Ar-H (tolyl)	[3]
6.99	dd, J = 7.8, 0.8 Hz	1H	Ar-H	[3]
6.71	t, J = 18.7 Hz	1H	Ar-H	[3]
6.64	s	1H	NH	[3]
6.51	d, J = 8.1 Hz	1H	Ar-H	[3]
4.61	s	1H	CH (dihydroperimidine)	[3]
2.44	s	3H	CH ₃	[3]

Table 3: ¹³C NMR Spectral Data of **2-p-Tolyl-2,3-dihydro-1H-perimidine** in DMSO-d₆

Chemical Shift (δ , ppm)	Reference
143.59	[3]
139.31	[3]
138.18	[3]
134.83	[3]
129.15	[3]
128.25	[3]
127.28	[3]
115.62	[3]
112.92	[3]
104.72	[3]
66.62	[3]
21.27	[3]

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 4: Predicted Collision Cross Section (CCS) Values

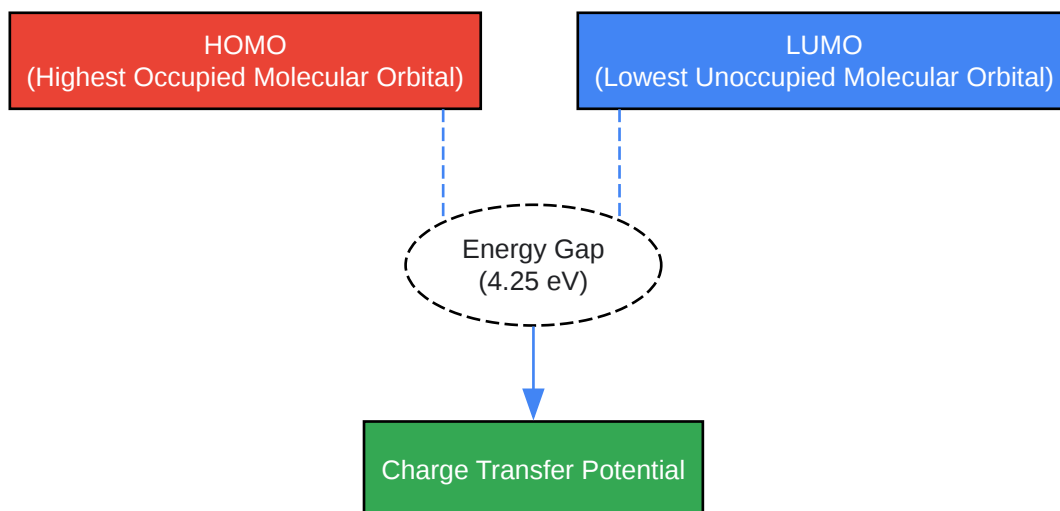
Adduct	m/z	Predicted CCS (\AA^2)	Reference
[M+H] ⁺	261.13863	161.3	[2]
[M+Na] ⁺	283.12057	168.9	[2]
[M-H] ⁻	259.12407	163.3	[2]

Crystal Structure and Molecular Geometry

While a crystal structure for **2-p-Tolyl-2,3-dihydro-1H-perimidine** is not readily available, studies on the closely related 2-(4-methylphenyl)-1H-perimidine hemihydrate provide valuable insights.[7][8] In this oxidized analogue, the perimidine core is essentially flat.[7] The p-tolyl ring is twisted with respect to the perimidine system.[7][8] In the solid state, the crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π - π stacking.[7][8]

Chemical Reactivity and Electronic Properties

Density Functional Theory (DFT) calculations have been employed to understand the electronic structure of **2-p-Tolyl-2,3-dihydro-1H-perimidine**. [3] The calculated HOMO-LUMO energy gap is 4.25 eV, which suggests a potential for charge transfer within the molecule. [3] The molecular electrostatic potential map indicates sites susceptible to electrophilic and nucleophilic attack. [3]



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Electronic properties of **2-p-Tolyl-2,3-dihydro-1H-perimidine**.

Biological Activity

Derivatives of 2-Aryl-2,3-dihydro-1H-perimidine have been investigated for their biological activities.

Antibacterial Activity

Several studies have screened 2-Aryl-2,3-dihydro-1H-perimidine derivatives for their antibacterial properties.[5][9] Some compounds in this class have shown activity against Gram-

negative bacteria such as Escherichia coli, while exhibiting limited to no activity against Gram-positive bacteria like Staphylococcus aureus.[5][9]

Anti-inflammatory Activity

There is also interest in the anti-inflammatory potential of 2-substituted-2,3-dihydro-1H-perimidine derivatives, with some analogues showing cyclooxygenase (COX) inhibition activity.[9]

This guide provides a foundational understanding of **2-p-Tolyl-2,3-dihydro-1H-perimidine** for researchers and professionals in drug development and related scientific fields. The compiled data and experimental insights are intended to facilitate further investigation and application of this compound.

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